3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIODEPHZPTHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyphenylpropanamide under basic conditions, often utilizing triethylamine to neutralize the byproducts. The resulting product can be characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity . A study highlighted that thiazole-based compounds can inhibit the growth of various bacterial strains, with some showing activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways:
- Cytotoxicity Tests : In vitro assays demonstrated that this compound has a notable cytotoxic effect on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at approximately 10 µM, indicating potent activity compared to standard chemotherapeutics.
- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. Additionally, the sulfonyl group may enhance the electrophilic character of the molecule, allowing it to form covalent bonds with nucleophilic sites on target proteins.
Case Studies
- Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their anticancer properties. The compound was among those that showed significant inhibition of tumor growth in xenograft models. The study concluded that modifications to the thiazole ring could enhance potency and selectivity towards specific cancer types .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study suggested further exploration into its mechanism to optimize its use as an antibiotic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 10 | Anticancer |
| Thiazole Derivative A | Structure A | 15 | Antimicrobial |
| Thiazole Derivative B | Structure B | 5 | Anticancer |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
